Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing the tert-butoxycarbonyl (boc) group, are often used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with amino groups in biological systems.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under various conditions, and its removal can be accomplished with strong acids or other reagents . The presence of the Boc group in this compound suggests that it may undergo similar reactions in biological systems, potentially leading to the release or activation of other compounds.
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. For example, pH could affect the stability of the Boc group, while temperature and solvent conditions could influence the compound’s reactivity .
Preparation Methods
The synthesis of Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amino group with di-tert-butyl dicarbonate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Deprotection: The tert-butoxycarbonyl group can be removed using reagents like oxalyl chloride in methanol.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and deprotecting agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives:
Ethyl 2-((tert-butoxycarbonylamino)methyl)-1,3,4-oxadiazole-5-carboxylate: Similar structure but different ring positions.
Mthis compound: Similar structure but different ester group.
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,5-oxadiazole-4-carboxylate: Different ring positions and functional groups.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(14-19-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGXDXNPUVNZRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678857 | |
Record name | Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612511-76-9 | |
Record name | Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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